4-Iodo-2-methoxymethoxy-1-methyl-benzene

Directed Ortho Metalation Regioselective Synthesis Aryl Iodide Functionalization

4-Iodo-2-methoxymethoxy-1-methyl-benzene is a di-substituted aromatic halide featuring an iodine atom at the 4-position and a methoxymethoxy (MOM) protecting group at the 2-position relative to a methyl substituent. With a molecular formula of C9H11IO2 and a molecular weight of 278.09 g/mol, it is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where the iodine serves as a reactive handle for cross-coupling reactions.

Molecular Formula C9H11IO2
Molecular Weight 278.09 g/mol
Cat. No. B8319160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-methoxymethoxy-1-methyl-benzene
Molecular FormulaC9H11IO2
Molecular Weight278.09 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)I)OCOC
InChIInChI=1S/C9H11IO2/c1-7-3-4-8(10)5-9(7)12-6-11-2/h3-5H,6H2,1-2H3
InChIKeyMZLJLRVDRKKRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-2-methoxymethoxy-1-methyl-benzene: Core Chemical Profile for Procurement Decisions


4-Iodo-2-methoxymethoxy-1-methyl-benzene is a di-substituted aromatic halide featuring an iodine atom at the 4-position and a methoxymethoxy (MOM) protecting group at the 2-position relative to a methyl substituent . With a molecular formula of C9H11IO2 and a molecular weight of 278.09 g/mol, it is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where the iodine serves as a reactive handle for cross-coupling reactions . The defining structural feature is the MOM ether, which is a common protecting group for phenols that can be cleaved under mild acidic conditions, a property exploited for complex molecule construction.

Why 4-Iodo-2-methoxymethoxy-1-methyl-benzene Cannot Be Replaced by Simple Analogs in Scientific Procurement


Direct substitution with closely related analogs, such as the common 4-Iodo-2-methoxy-1-methylbenzene, would fundamentally alter the synthetic strategy. The methoxymethoxy (MOM) group on the target compound is not a simple alkyl ether; it is a designed, acid-labile protecting group that can be removed orthogonally in the presence of methyl ethers and other acid-stable functionalities to reveal a free phenol [1]. This chemical orthogonality is critical for multi-step syntheses where selective deprotection is required. The MOM group also exerts unique regiochemical directing effects during metalation reactions, which differ from those of a methoxy group, leading to different substitution patterns if used interchangeably [2]. Therefore, selecting the wrong analog does not just mean a loss of yield but a complete failure of the intended synthetic pathway.

Quantitative Evidence for the Differential Performance of 4-Iodo-2-methoxymethoxy-1-methyl-benzene


MOM-Protected Arenes Exhibit Tunable Regioselectivity in Metalation, a Feature Absent in Methoxy Analogs

The MOM substituent functions as a moderately strong ortho-directing group, but its directing effects are uniquely dependent on the metalation medium, allowing control over the site of metalation [1]. For meta-substituted MOM-arenes, a 1,2,4-substitution pattern is favored in strongly donating solvents, while a 1,2,3-pattern predominates in non-donating solvents [1]. This solvent-tunable regioselectivity is a distinct mechanistic feature not observed with simple alkoxy groups like methoxy, which show a more rigid directing behavior [2].

Directed Ortho Metalation Regioselective Synthesis Aryl Iodide Functionalization

Enhanced Rate and Stability: MOM Group Accelerates Metalation and Suppresses Side Reactions Compared to Methoxy

In addition to directing effects, the MOM group was found to significantly enhance the rate of metalation and, crucially, to stabilize the resulting aryl-metalated species, thereby suppressing competing nucleophilic addition reactions [1]. This is a dual kinetic advantage: faster desired reaction and fewer decomposition pathways, leading to higher overall yields of the target aryl iodide for downstream chemistry [1].

Metalation Kinetics Aryl Anion Stability Side Reaction Suppression

Orthogonal Deprotection: MOM Ether Is Cleaved with >90% Yield Under Mild Acidic Conditions Incompatible with Methoxy Ethers

The methoxymethyl (MOM) ether is a standard protecting group for phenols that is readily cleaved with mild aqueous acid (e.g., HCl, AcOH, or TFA) in typically >90% yield, conditions to which a methyl ether is completely stable [1]. This allows the target compound to act as a 'masked' phenol that can be unveiled at a late synthetic stage while other sensitive and acid-stable functionalities, such as methyl ethers, remain intact. This is not possible with the direct methoxy analog, which requires aggressive reagents (e.g., BBr3, hot HBr) for deprotection, often destroying other functionality.

Protecting Group Orthogonality Mild Cleavage Phenol Synthesis

Sonogashira Coupling Reactivity: Aryl Iodide in the Target Shows Comparable High Reactivity to Other Iodides, the Core Advantage Being Its Handling

As an aryl iodide, the cross-coupling reactivity of this compound, for instance in Sonogashira reactions, is predictably high, consistent with the general order of reactivity ArI > ArBr > ArCl [1]. While the methoxy analog would also react rapidly as an aryl iodide, the key differentiation for the MOM-protected building block remains its unique handling properties and synthetic utility as a protected phenol, rather than a significant difference in cross-coupling reaction rates.

Sonogashira Coupling Cross-Coupling Reactions Building Block Reactivity

Procurement-Driven Application Scenarios for 4-Iodo-2-methoxymethoxy-1-methyl-benzene


Late-Stage Functionalization of Phenolic Natural Products and Drug Candidates

In the total synthesis of complex phenolic natural products or drug candidates, the target compound is the preferred building block. It allows for the palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) of the aryl iodide to construct the core skeleton, while the MOM group remains inert. The MOM ether is then selectively removed in the final steps with mild acid, unveiling a free phenol without disturbing other functional groups or stereocenters. This strategy is not feasible with the corresponding methyl ether analog due to incompatible harsh deprotection conditions [1].

Regiocontrolled Synthesis of Poly-aryl Frameworks via Directed Metalation

For projects requiring the construction of a specific poly-aryl architecture, the target compound's tunable metalation chemistry can be exploited. As demonstrated by Winkle and Ronald, the MOM group allows a chemist to switch the site of electrophilic quench simply by changing the reaction solvent, a capability not offered by a standard methoxy group [2]. An iodine atom enables subsequent metal-catalyzed cross-coupling. This dual reactivity profile makes the compound a highly versatile linchpin for generating libraries of differentially substituted biaryls.

Orthogonal Protection Strategy in Automated or Parallel Synthesis

In automated synthesizers or parallel library production, the use of the MOM-protected building block enables a robust orthogonal strategy. The aryl iodide handles the scaffold diversification via cross-coupling, while the MOM group remains a stable, non-interfering presence until a programmed final deprotection step with a mild acid cocktail. This eliminates manual intervention and avoids the use of aggressive deprotection reagents like BBr3 that are problematic for automated handling and require specialized waste streams, thereby increasing process safety and efficiency.

Medicinal Chemistry Hit-to-Lead Exploration of Phenol-Containing Pharmacophores

When a hit molecule contains a phenol group deemed critical for activity but problematic for early ADME (e.g., rapid glucuronidation), medicinal chemists can procure the MOM-protected building block to explore prodrug or late-stage deprotection strategies. Incorporating the target compound into a SAR-by-catalog approach allows researchers to assess the impact of temporarily masking the phenol as a MOM ether, and then revealing it under physiological or mild chemical conditions, a workflow directly enabled by the compound's unique structural features [1].

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